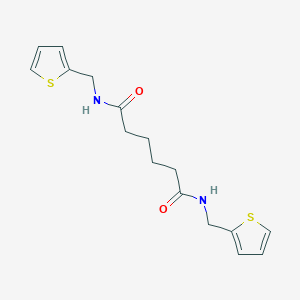

N,N'-bis(2-thienylmethyl)hexanediamide

Description

N,N'-bis(2-thienylmethyl)hexanediamide is a diamide derivative featuring a hexanediamide backbone substituted with two 2-thienylmethyl groups. The compound is synthesized via the reaction of adipoyl chloride (hexanedioyl chloride) with 2-thienylmethylamine, as demonstrated in Example 31 of EP 2 881 393 B1 . Its structure combines the flexibility of the six-carbon chain with the aromatic and electron-rich thiophene rings, making it a candidate for applications in materials science and coordination chemistry.

Properties

IUPAC Name |

N,N'-bis(thiophen-2-ylmethyl)hexanediamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S2/c19-15(17-11-13-5-3-9-21-13)7-1-2-8-16(20)18-12-14-6-4-10-22-14/h3-6,9-10H,1-2,7-8,11-12H2,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITARZMLTWSUII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)CCCCC(=O)NCC2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2-thienylmethyl)hexanediamide typically involves the reaction of hexanediamide with 2-thienylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The general reaction scheme is as follows:

Hexanediamide+2-thienylmethyl chloride→N,N’-bis(2-thienylmethyl)hexanediamide+HCl

Industrial Production Methods

Industrial production of N,N’-bis(2-thienylmethyl)hexanediamide may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2-thienylmethyl)hexanediamide can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding amines.

Substitution: The thiophene rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Brominated or nitrated derivatives of the thiophene rings.

Scientific Research Applications

N,N’-bis(2-thienylmethyl)hexanediamide has several scientific research applications, including:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N,N’-bis(2-thienylmethyl)hexanediamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene rings can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares N,N'-bis(2-thienylmethyl)hexanediamide with structurally related hexanediamide derivatives:

*Calculated based on molecular formula; †Estimated via substituent contributions.

Key Observations:

- Polarity : The 2-hydroxyethyl derivative (logP = -1.2) is highly hydrophilic, whereas aromatic substituents (e.g., 3-methylphenyl, logP = 4.23) enhance lipophilicity .

- Steric Bulk : Larger substituents like 4-ethoxyphenyl or 4-iodophenyl increase molecular weight and steric hindrance, affecting binding in coordination complexes .

Q & A

Q. What are the recommended synthetic routes for N,N'-bis(2-thienylmethyl)hexanediamide?

The synthesis typically involves a multi-step process:

- Step 1 : React hexanedioic acid chloride with 2-aminomethylthiophene under Schlenk-line conditions to form the bis-amide backbone.

- Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Step 3 : Confirm purity using HPLC (>98%) and characterize via FT-IR (amide I band at ~1650 cm⁻¹) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation).

Reference synthetic analogs in and highlight similar protocols for bis-amide derivatives .

Q. How should researchers characterize the structural conformation of this compound?

Use a combination of:

- X-ray crystallography : Resolve the crystal structure to confirm bond angles and torsional strain between thienyl and amide groups.

- NMR spectroscopy : Analyze - and -NMR in DMSO-d₆ to identify coupling between thiophene protons (δ 6.8–7.2 ppm) and amide NH (δ 8.1–8.5 ppm).

- DFT calculations : Compare experimental data with computational models to validate electronic effects of the thienyl substituents.

Structural analogs in and demonstrate these techniques for related hexanediamides .

Q. What safety precautions are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ( recommends similar protocols for amide derivatives).

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous washdown ( emphasizes these measures for benzamide analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Contradictions often arise from:

- Substituent effects : Thienyl groups may induce variable π-stacking in NMR solvents, leading to signal splitting. Use variable-temperature NMR to assess dynamic effects.

- Polymorphism : X-ray powder diffraction (XRPD) can identify crystalline vs. amorphous forms affecting spectral reproducibility.

and show structural variability in related compounds that require similar troubleshooting .

Q. What strategies optimize the solubility of this compound for biological assays?

- Co-solvent systems : Test DMSO/PBS mixtures (e.g., 10% DMSO) to balance hydrophobicity (thienyl groups reduce solubility; notes similar challenges with alkylated diamides).

- Structural modification : Introduce polar groups (e.g., hydroxyls) at the hexanediamide backbone while monitoring activity retention.

- Nanoformulation : Use liposomal encapsulation to enhance bioavailability ( discusses analogous approaches for hydrophobic amides) .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Molecular docking : Use AutoDock Vina to screen against proteins (e.g., kinases) with thienyl amides as potential binding motifs.

- MD simulations : Simulate solvated systems in GROMACS to assess stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR studies : Correlate electronic parameters (HOMO/LUMO gaps) with cytotoxicity data from and .

Q. What methodologies are used to assess the biological activity of this compound in vitro?

- Cytotoxicity assays : Perform MTT tests on cancer cell lines (e.g., HeLa) with IC₅₀ calculations.

- Enzyme inhibition : Screen against acetylcholinesterase or proteases using fluorometric assays (e.g., λₑₓ 340 nm, λₑₘ 460 nm).

- Structure-activity relationship (SAR) : Compare activity of analogs with varying thienyl substituents ( and provide frameworks for such studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.